3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-
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Overview
Description
3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- is an organic compound with the molecular formula C11H11FO2. This compound is characterized by the presence of a butenone group attached to a fluorophenyl hydroxymethyl moiety. It is a versatile compound with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- typically involves the reaction of 3-fluorobenzaldehyde with a suitable butenone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(3-trifluoromethylphenyl)-: Similar structure but with a trifluoromethyl group instead of a hydroxymethyl group.
3-Buten-2-one, 4-(2-furanyl)-: Contains a furanyl group instead of a fluorophenyl group.
4-Phenyl-3-butene-2-one: Similar backbone but with a phenyl group instead of a fluorophenyl hydroxymethyl group.
Uniqueness
3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- is unique due to the presence of the fluorophenyl hydroxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
649723-52-4 |
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Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-4-3-5-10(12)6-9/h3-6,11,14H,1H2,2H3 |
InChI Key |
CLXUJZBZHNLDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
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